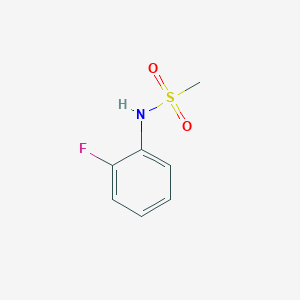

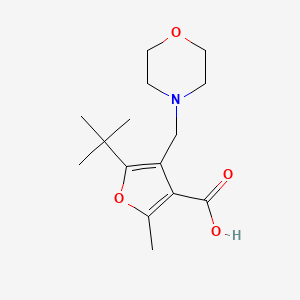

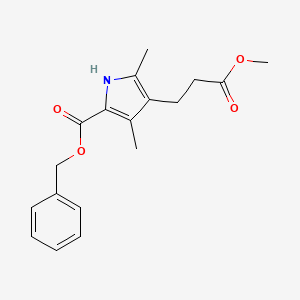

(3-Aminophenyl)(3,4-dimethylphenyl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound (3-Aminophenyl)(3,4-dimethylphenyl)methanone is a chemical entity that belongs to the class of arylmethanones, which are characterized by the presence of an aryl group attached to a methanone moiety. While the specific compound is not directly discussed in the provided papers, related compounds with similar structural motifs have been synthesized and studied for various applications, including their pharmacological properties and materials science applications.

Synthesis Analysis

The synthesis of related arylmethanones typically involves condensation reactions between appropriate amines and acid derivatives. For instance, the synthesis of 3-amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone was achieved by condensing 3-fluorobenzoic acid with 4-morpholino-1H-indazol-3-amine . Similarly, polyimides derived from an arylmethanone with amino substituents were prepared via polycondensation with aromatic dianhydrides . These methods suggest that the synthesis of (3-Aminophenyl)(3,4-dimethylphenyl)methanone could potentially be carried out through analogous condensation reactions using suitable starting materials.

Molecular Structure Analysis

The molecular structure of arylmethanones can be elucidated using techniques such as single crystal X-ray diffraction, as demonstrated for 3-amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone . Additionally, theoretical calculations, such as density functional theory (DFT), can provide insights into the stability and electronic properties of these compounds . The presence of amino groups and their positions relative to the carbonyl group can significantly influence the molecular conformation and intermolecular interactions.

Chemical Reactions Analysis

Arylmethanones can participate in various chemical reactions due to their functional groups. The amino group can act as a nucleophile, while the carbonyl group can be involved in electrophilic reactions. The papers provided do not detail specific reactions for (3-Aminophenyl)(3,4-dimethylphenyl)methanone, but related compounds have been used as intermediates in the synthesis of more complex molecules, such as polyimides , and have been evaluated for their biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of arylmethanones are influenced by their molecular structure. For example, the solubility of polyimides derived from an arylmethanone with amino substituents was found to be good in strong aprotic solvents and common organic solvents due to the unsymmetrical structure of the diamine monomer . The electronic absorption, excitation, and fluorescence properties of arylmethanones can also be affected by the environment and the presence of substituents, as seen in the study of 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones . These properties are crucial for applications in materials science and pharmacology.

科学的研究の応用

Scientific Research Applications of (3-Aminophenyl)(3,4-dimethylphenyl)methanone

Synthesis of Antimicrobial and Antioxidant Agents

- A series of (3,4-dimethylphenyl-3-(substituted phenyl) bicyclo methanones have been synthesized and found to exhibit antimicrobial and antioxidant activities. These compounds were studied using various bacterial and fungal strains and DPPH radical scavenging methods. Additionally, their insect antifeedant activities were explored, showing potential in pest control applications (Thirunarayanan, 2015).

Development of Bromophenol Derivatives

- Research into the bromination of (3,4-dimethoxyphenyl)(2,3,4-trimethoxyphenyl)methanone has led to the discovery of nine new bromophenol derivatives. These compounds are synthesized by selective O-demethylation during bromination, showing the chemical versatility and potential applications of these compounds in various fields (Çetinkaya et al., 2011).

Polyimide Synthesis for Material Science

- New polyimides have been synthesized from (3-amino-2,4,6-trimethylphenyl)-(3′-aminophenyl)methanone and various aromatic dianhydrides. These polyimides exhibit high solubility, excellent thermal properties, and good transparency in the visible-light region, making them suitable for high-performance material applications (Li et al., 2006).

Synthesis and Evaluation of Antioxidant Properties

- A study on the synthesis of (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and its derivatives, including bromination and demethylation reactions, showcased their effective antioxidant properties. These compounds were evaluated using various in vitro assays, proving their potential as potent antioxidants (Çetinkaya et al., 2012).

特性

IUPAC Name |

(3-aminophenyl)-(3,4-dimethylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c1-10-6-7-13(8-11(10)2)15(17)12-4-3-5-14(16)9-12/h3-9H,16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLVMPYGFMSAMBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350616 |

Source

|

| Record name | (3-aminophenyl)(3,4-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62261-58-9 |

Source

|

| Record name | (3-aminophenyl)(3,4-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(3-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid](/img/structure/B1330995.png)

![3-[(Tert-butoxycarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid](/img/structure/B1331006.png)

![2-(4-Fluorophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B1331012.png)